![molecular formula C22H16Cl2N4O3 B2762715 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 923217-35-0](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrido[3,2-d]pyrimidin . Pyrido[3,2-d]pyrimidin is a heterocyclic compound and is a core structure that is often found in various pharmaceutical agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrido[3,2-d]pyrimidin derivatives. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was reported, which involved varying solvents, catalysts, and the use of microwave irradiation .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and bioactivity evaluation of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxyacetamide series demonstrate innovative approaches to crafting compounds with potential herbicidal properties (Fang Hai-bin, 2007).
- Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, reveal their antimicrobial potential, showcasing the versatile nature of pyrimidine-based compounds in addressing microbial resistance (A. Hossan et al., 2012).
- The structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide via synthesis and molecular docking analysis highlights the compound's anticancer capabilities, demonstrating the critical role of structural analysis in drug design (G. Sharma et al., 2018).
Bioactivity and Chemical Reactivity
- Research on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives emphasizes their significant roles in medicinal chemistry, especially as potential antibacterial agents (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).
- The design, synthesis, and evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties illustrate the therapeutic potential of pyrimidine-based compounds in pain and inflammation management (T. Selvam et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 4-chloroaniline to form the intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "4-chloroaniline", "N-(4-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 4-chloroaniline in the presence of a coupling agent to form the intermediate compound.", "Step 3: Reaction of the intermediate compound with N-(4-chlorophenyl)acetamide in the presence of a base to form the final product." ] } | |
Numéro CAS |
923217-35-0 |
Nom du produit |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide |
Formule moléculaire |
C22H16Cl2N4O3 |
Poids moléculaire |
455.3 |
Nom IUPAC |
N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16Cl2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
Clé InChI |
HAVDIODMUKPPQS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2762632.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2762633.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2762634.png)

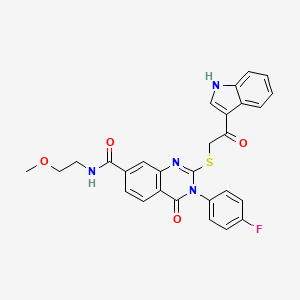
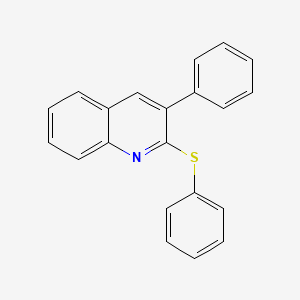
![N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762640.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2762642.png)
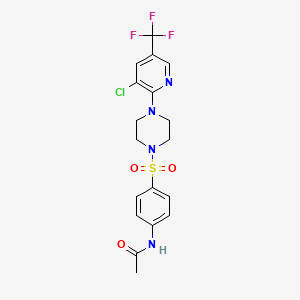
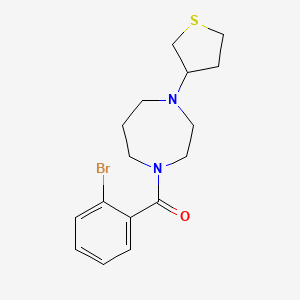
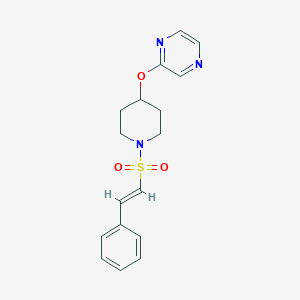
![N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2762649.png)
![2-(10-(4-methoxyphenyl)-6,8-dioxo-2-thioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2762650.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2762653.png)